molecular formula C6H5BrClN3O B13003503 4-Bromo-6-chloro-N-hydroxypicolinimidamide

4-Bromo-6-chloro-N-hydroxypicolinimidamide

Cat. No.: B13003503
M. Wt: 250.48 g/mol
InChI Key: IIJFJUMUPCXPOW-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-N-hydroxypicolinimidamide is a chemical compound with the molecular formula C6H5BrClN3O It is a derivative of picolinamide, featuring bromine and chlorine substituents at the 4 and 6 positions, respectively, and a hydroxyl group attached to the nitrogen atom of the imidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-N-hydroxypicolinimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-6-chloropyridine-2-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).

    Hydroxylation: The resulting amide is then hydroxylated using hydroxylamine (NH2OH) under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-N-hydroxypicolinimidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-chloro-N-hydroxypicolinimidamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloropyridine-2-carboxylic acid
  • 4-Bromo-6-chloropyridine
  • 4-Bromo-6-chloro-2-phenylquinoline

Uniqueness

4-Bromo-6-chloro-N-hydroxypicolinimidamide is unique due to the presence of the hydroxyl group on the imidamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Biological Activity

4-Bromo-6-chloro-N-hydroxypicolinimidamide is a heterocyclic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula: C7H7BrClN3O
  • Molecular Weight: 252.5 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways.

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation: It selectively antagonizes certain receptors, potentially leading to reduced cell proliferation in cancer models.

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity Description
Antimicrobial Demonstrated activity against various bacterial strains, comparable to standards like penicillin and ciprofloxacin .
Anticancer Selective inhibition of tumor cell growth in vitro; shown to affect non-small cell lung carcinoma cells .
Anti-inflammatory Potential modulation of inflammatory pathways through receptor antagonism .
Neuroprotective Effects Emerging evidence suggests neuroprotective properties in cellular models .

Case Studies and Research Findings

  • Antimicrobial Activity:
    Research indicates that this compound exhibits significant antimicrobial properties. In comparative studies, it showed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .
  • Anticancer Properties:
    A study focused on the compound's effects on cancer cell lines revealed that it inhibits cell proliferation and induces apoptosis in non-small cell lung carcinoma cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
  • Neuroprotective Effects:
    Preliminary investigations suggest that the compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound Biological Activity Notes
6-Chloro-N-hydroxypicolinimidamideModerate antimicrobial activityLacks the bromine substituent
4-Bromo-N-hydroxypicolinimidamideLower anticancer efficacyDoes not exhibit the same receptor selectivity
4-Bromo-6-fluoro-N-hydroxypicolinimidamideEnhanced receptor binding affinityIncreased potency against certain cancer cells

Properties

Molecular Formula

C6H5BrClN3O

Molecular Weight

250.48 g/mol

IUPAC Name

4-bromo-6-chloro-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H5BrClN3O/c7-3-1-4(6(9)11-12)10-5(8)2-3/h1-2,12H,(H2,9,11)

InChI Key

IIJFJUMUPCXPOW-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(N=C1/C(=N/O)/N)Cl)Br

Canonical SMILES

C1=C(C=C(N=C1C(=NO)N)Cl)Br

Origin of Product

United States

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